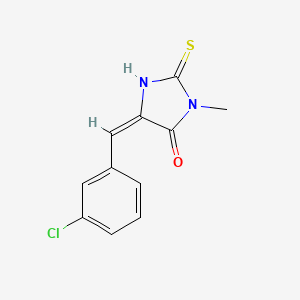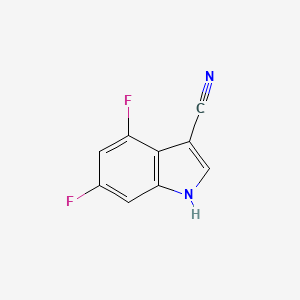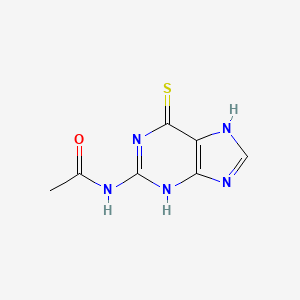
N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide: is a chemical compound with a molecular formula of C7H7N5OS It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide typically involves the reaction of guanine derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels.
化学反応の分析
Types of Reactions: N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanylidene group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the purine ring, leading to the formation of dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropurine derivatives.
科学的研究の応用
Chemistry: In chemistry, N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. By binding to these enzymes, the compound can inhibit their activity, leading to a disruption of cellular processes. This mechanism is particularly relevant in its potential antiviral and anticancer applications, where the inhibition of nucleic acid synthesis can prevent the replication of viruses and the proliferation of cancer cells.
類似化合物との比較
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide: This compound shares a similar purine structure but differs in the substituent groups attached to the purine ring.
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)acetamide: This compound has a benzothiazole ring instead of a purine ring, but it also contains a sulfanylidene group.
Uniqueness: N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide is unique due to its specific combination of a purine ring with a sulfanylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
特性
CAS番号 |
6432-55-9 |
|---|---|
分子式 |
C7H7N5OS |
分子量 |
209.23 g/mol |
IUPAC名 |
N-(6-sulfanylidene-3,7-dihydropurin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N5OS/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) |
InChIキー |
FVCDDDCJIQMYMK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=S)C2=C(N1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


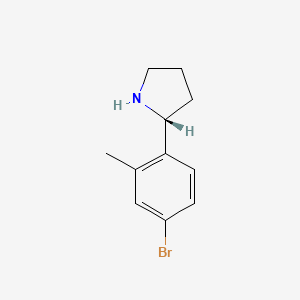
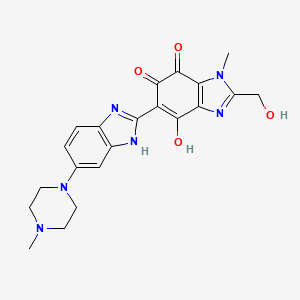
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
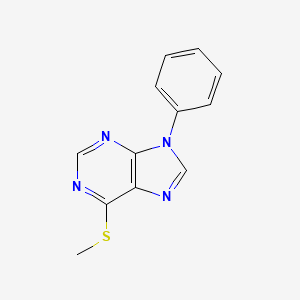

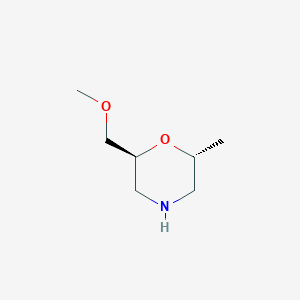

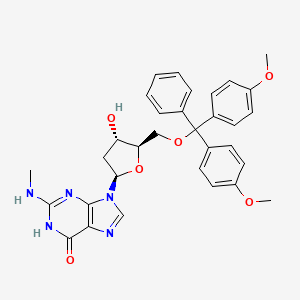
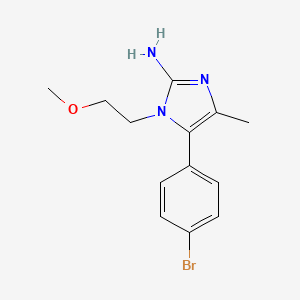

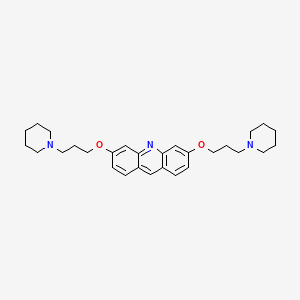
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
